Val-boroPro;PT100

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

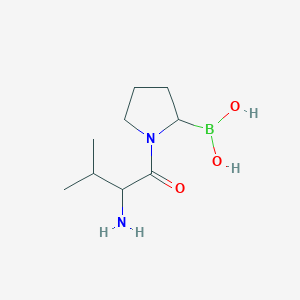

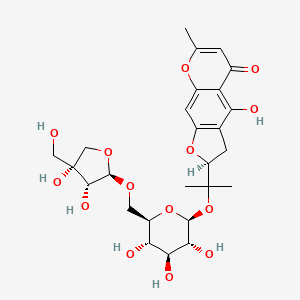

Val-boroPro is typically synthesized through a series of chemical reactions involving the incorporation of boronic acid into a dipeptide structure. The preparation of Val-boroPro involves the following steps :

Synthesis of the dipeptide: The dipeptide is synthesized by coupling L-valine with L-proline.

Incorporation of boronic acid: The dipeptide is then reacted with boronic acid to form the boronic dipeptide.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.

Analyse Des Réactions Chimiques

Val-boroPro undergoes several types of chemical reactions, including:

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes

Interaction with inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Antitumor activity: Val-boroPro induces the production of cytokines and chemokines that participate in innate and adaptive immune responses, contributing to its antitumor effects.

Applications De Recherche Scientifique

Chemistry: Val-boroPro is used as a tool compound to study the inhibition of dipeptidyl peptidases and their role in various biological processes.

Biology: Val-boroPro is used to investigate the activation of inflammasomes and the resulting immune responses.

Industry: Val-boroPro is used in the development of new therapeutic agents targeting dipeptidyl peptidases and inflammasomes.

Mécanisme D'action

Val-boroPro exerts its effects through several mechanisms :

Inhibition of dipeptidyl peptidases: Val-boroPro inhibits DPP-IV, DPP8, and DPP9 by forming a covalent bond with the active site of these enzymes, preventing their catalytic activity.

Activation of inflammasomes: Val-boroPro disrupts the inhibitory interaction between DPP8/9 and the inflammasome sensor NLRP1, leading to the activation of the NLRP1 inflammasome.

Comparaison Avec Des Composés Similaires

Val-boroPro is unique in its ability to inhibit multiple dipeptidyl peptidases and activate inflammasomes . Similar compounds include:

Sitagliptin: A selective DPP-IV inhibitor used in the treatment of type 2 diabetes.

Vildagliptin: Another selective DPP-IV inhibitor used for managing type 2 diabetes.

Linagliptin: A selective DPP-IV inhibitor with a similar mechanism of action to sitagliptin and vildagliptin.

Val-boroPro stands out due to its non-selective inhibition of multiple dipeptidyl peptidases and its ability to activate inflammasomes, making it a valuable tool for studying immune responses and developing new therapeutic agents .

Propriétés

IUPAC Name |

[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8,14-15H,3-5,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCMADOPPWWGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)

![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)

![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)

![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)

![sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)